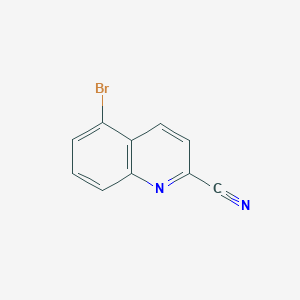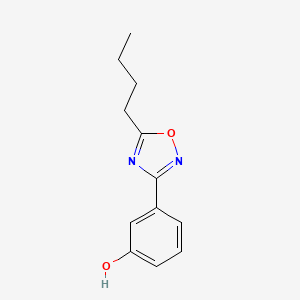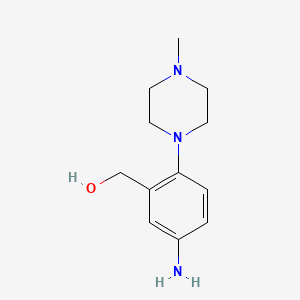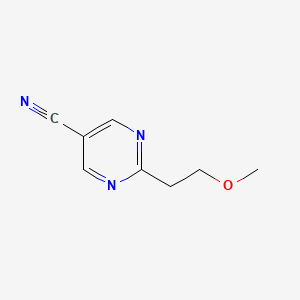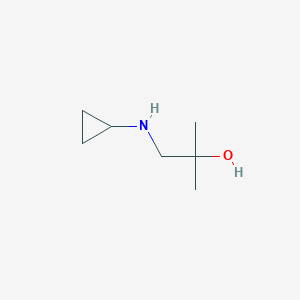
1-(Cyclopropylamino)-2-méthylpropan-2-ol
Vue d'ensemble
Description
1-(Cyclopropylamino)-2-methylpropan-2-ol is a chemical compound with the CAS Number: 1181456-07-4 . It has a molecular weight of 115.18 . The compound is typically stored at a temperature of 4°C and has a physical form of liquid .
Synthesis Analysis
The synthesis of cyclopropylamine, a component of the compound, can be achieved through a multi-step process involving ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation . Phase Transfer Catalysis (PTC) is used in the cyclization and hydrolysis steps .Physical and Chemical Properties Analysis
1-(Cyclopropylamino)-2-methylpropan-2-ol is a liquid at room temperature . It has a molecular weight of 115.18 . The compound is typically stored at a temperature of 4°C .Applications De Recherche Scientifique
Synthèse des cyclopropanones et des cyclopropénones
Les cyclopropanones et les cyclopropénones sont des composés intéressants en raison de leur réactivité unique et de leur potentiel en tant qu'intermédiaires dans diverses réactions chimiques . “1-(Cyclopropylamino)-2-méthylpropan-2-ol” pourrait être étudié pour son rôle dans la synthèse de ces composés, en particulier compte tenu des défis associés à leur stabilité et à leur réactivité.
Activité biologique des dérivés de l'indole
Les dérivés de l'indole présentent une large gamme d'activités biologiques, notamment des propriétés antivirales, anti-inflammatoires et anticancéreuses . La structure de “this compound” peut lui permettre de servir de squelette pour la synthèse de nouveaux dérivés de l'indole ayant des applications thérapeutiques potentielles.
Développement des fluoroquinolones
Les fluoroquinolones sont une classe d'agents antibactériens à large spectre d'activité. Le composé en question pourrait être étudié pour son utilité dans la synthèse de dérivés de fluoroquinolones, qui sont importants dans le développement de nouveaux antibiotiques .
Applications en science des matériaux
En science des matériaux, “this compound” pourrait être un précurseur pour des matériaux ayant des propriétés optiques, électriques ou magnétiques spécifiques. Ses applications potentielles pourraient inclure le développement de matériaux optiques non linéaires ou de ferroélectriques .
Polymères de coordination
Le composé peut être utilisé dans la synthèse de polymères de coordination, qui ont des applications en catalyse, en stockage de gaz et en technologies de séparation. Sa structure unique pourrait conduire à des polymères ayant des propriétés nouvelles .
Chimie hétérocyclique
Les composés hétérocycliques sont essentiels en chimie médicinale. “this compound” pourrait être utilisé dans la synthèse de composés hétérocycliques, tels que les oxadiazoles, qui ont montré une promesse en médecine et en agriculture en raison de leurs diverses activités biologiques .
Safety and Hazards
The safety data sheet for 1-(Cyclopropylamino)-2-methylpropan-2-ol indicates that it has a GHS05 and GHS07 pictogram, with a signal word of "Danger" . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(cyclopropylamino)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,9)5-8-6-3-4-6/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVGJQFSRQDLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181570-55-7 | |
| Record name | 1-(cyclopropylamino)-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519124.png)

